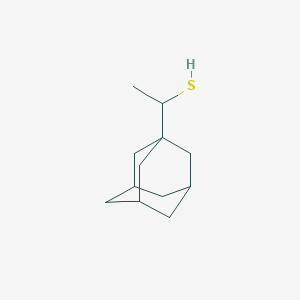
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide likely involves multiple steps, including:
Iodination: Introduction of iodine atoms to the phenyl ring.
Amidation: Formation of the acetamide group.
Hydroxylation: Introduction of hydroxyl groups.
Amine Functionalization: Addition of bis(2-hydroxyethyl)amino groups.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove iodine atoms or reduce carbonyl groups.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Medical Imaging: Potential use as a contrast agent in radiology due to the presence of iodine atoms.
Drug Development: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide would depend on its specific application. In medical imaging, the iodine atoms enhance contrast by absorbing X-rays. In biochemical studies, the compound may interact with specific enzymes or receptors, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Iodinated Contrast Agents: Compounds like iohexol and iopamidol, which are used in medical imaging.
Hydroxylated Amines: Compounds with similar functional groups used in biochemical research.
Uniqueness
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide is unique due to its specific combination of functional groups and iodine atoms, which may confer unique properties in its applications.
Properties
Molecular Formula |
C16H23I3N2O5 |
|---|---|
Molecular Weight |
704.08 g/mol |
IUPAC Name |
N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxypropyl)acetamide |
InChI |
InChI=1S/C16H23I3N2O5/c1-10(25)21(7-11(26)9-24)16-14(18)6-13(17)12(15(16)19)8-20(2-4-22)3-5-23/h6,11,22-24,26H,2-5,7-9H2,1H3 |
InChI Key |
BQYGQRWZMJTCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C=C(C(=C1I)CN(CCO)CCO)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



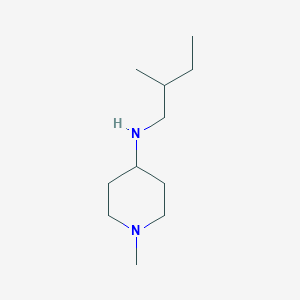
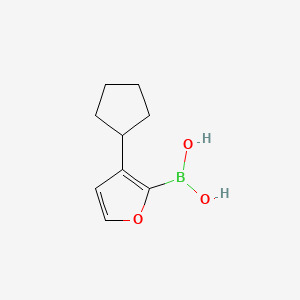
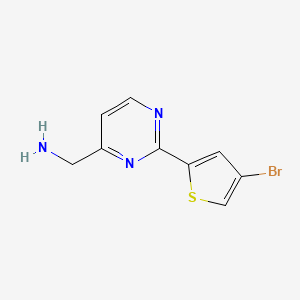
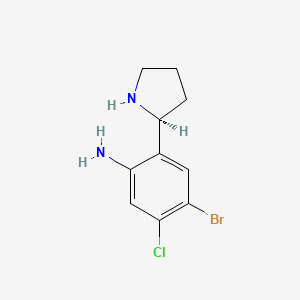
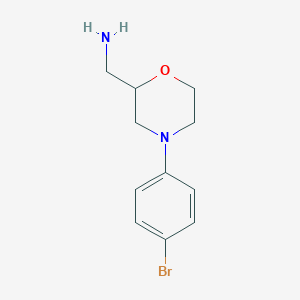
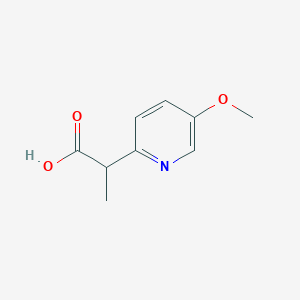
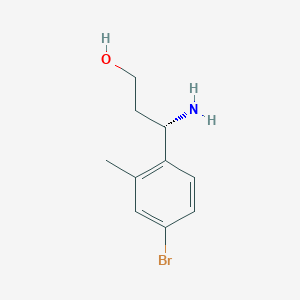
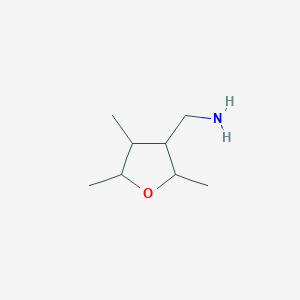
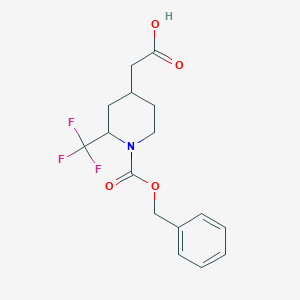
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)

![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)
